molecular formula C10H11F3O B2787894 (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2222328-02-9

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2787894
CAS No.: 2222328-02-9
M. Wt: 204.192
InChI Key: YPNYGSFYOGVZRS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the trifluoromethylation process. Additionally, the development of catalytic systems that facilitate the selective introduction of the trifluoromethyl group is an area of active research .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield trifluoromethylated ketones or aldehydes, while reduction can produce the corresponding alkanes .

Scientific Research Applications

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[3-(Trifluoromethyl)phenyl]ethanol
  • (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-ol
  • (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol

Uniqueness

Compared to similar compounds, (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(2R)-2-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNYGSFYOGVZRS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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